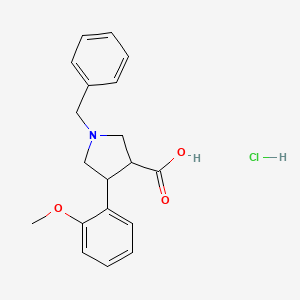
4-METHYLNONAN-5-OL
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Methyl-5-nonanol is a chemical compound with the molecular formula C10H22O . It is also known as ferrugineol . It is a clear colorless to pale yellow liquid and has a spicy type odor . It is used as a flavoring agent and is a pheromone of the sugarcane weevil M. hemipterus .
Synthesis Analysis
4-Methyl-5-nonanol can be synthesized by activating 5-nonanone with methylaluminum bis (4-bromo-2,6-di-tert-butylphenoxide) at -40°C in a solvent dichloromethane, which is then reacted with methyl triflate . Another method involves reacting 2-methyl-1-pentanal with n-butyllithium .Molecular Structure Analysis
The molecular structure of 4-Methyl-5-nonanol is represented by the SMILES notation CCCCC(O)C©CCC . The average mass of the molecule is 158.281 Da .Physical And Chemical Properties Analysis
4-Methyl-5-nonanol is a clear colorless to pale yellow liquid . It has a refractive index of 1.4340-1.4380 @ 20°C . The molecular formula is C10H22O .Safety And Hazards
Propiedades
Número CAS |
152045-16-4 |
|---|---|
Nombre del producto |
4-METHYLNONAN-5-OL |
Fórmula molecular |
C10H22O |
Peso molecular |
158.28 |
Sinónimos |
4-METHYLNONAN-5-OL |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-[4-[3-[4-(1,2-Benzoxazol-3-yl)piperidin-1-yl]propoxy]-3-methoxyphenyl]ethanone](/img/structure/B1146036.png)




![(8R,9S,13S,14S,17S)-3-methoxy-13,17-dimethyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-ol](/img/structure/B1146050.png)


![4-[[(4S,6R)-4,6-Bis[[(tert-butyl)dimethylsilyl]oxy]-1,3,4,5,6,7-hexahydro-2,2-dioxidobenzo[c]thien-1-yl]methylene]oCtahydro-a,7a-dimethyl-1H-indene-1-acetaldehyde](/img/structure/B1146056.png)